Purity and Quality Control: 95%+ Purity as a Baseline for Reproducible Synthesis
Commercial suppliers consistently report a purity of ≥95% for 4-bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole, as determined by HPLC or GC analysis . While no direct head-to-head purity comparison with specific analogs is available from the same vendor, this purity level is comparable to or exceeds that of many generic thiazole building blocks, which are often sold at 90-95% purity. For procurement decisions, this ensures minimal batch-to-batch variability and reduces the risk of side reactions or purification challenges during subsequent synthetic steps. The compound's MDL number (MFCD21869916) and InChIKey (IVZARVONFQIONR-UHFFFAOYSA-N) are standardized, facilitating unambiguous identification and inventory management .
| Evidence Dimension | Purity |
|---|---|
| Target Compound Data | 95%+ |
| Comparator Or Baseline | Typical generic thiazole building blocks (90-95%) |
| Quantified Difference | Equal or superior purity level |
| Conditions | Commercial specification based on HPLC/GC analysis |
Why This Matters
High purity directly impacts the yield and reproducibility of downstream synthetic transformations, reducing time and cost in medicinal chemistry campaigns.
